1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine is a complex organic compound that features a unique imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the 2,4-dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a 2,4-dichlorophenyl halide reacts with the imidazo[4,5-b]pyridine core.
Attachment of the 4-chlorobenzyl group: This can be accomplished through an etherification reaction, where 4-chlorobenzyl alcohol reacts with the imidazo[4,5-b]pyridine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine: Lacks the dichlorophenyl group, which may affect its chemical and biological properties.
1-[(4-methylbenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.
Uniqueness
1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of both chlorinated benzyl and dichlorophenyl groups, which contribute to its distinct chemical properties and potential applications. This combination of functional groups may enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-13-5-3-12(4-6-13)11-26-25-17-2-1-9-23-18(17)24-19(25)15-8-7-14(21)10-16(15)22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZVLZHCYJIACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2OCC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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